Cytidine monophosphate-N-glycoloylneuraminic acid

Descripción general

Descripción

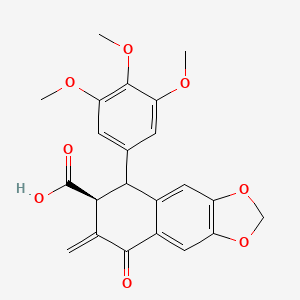

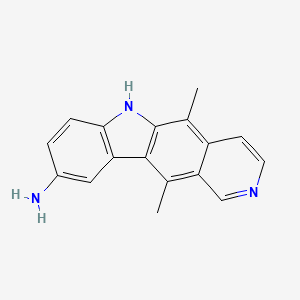

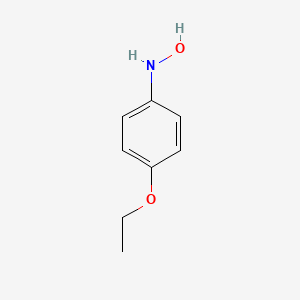

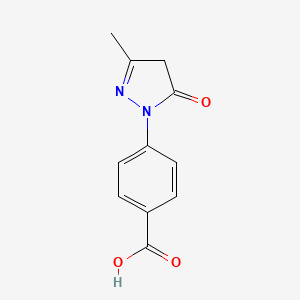

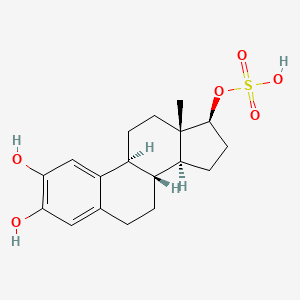

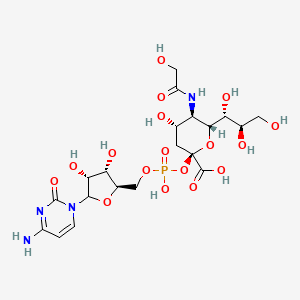

Cytidine monophosphate-N-glycoloylneuraminic acid is a derivative of sialic acid, a family of more than 50 naturally occurring acidic nine-carbon backbone monosaccharides. This compound is synthesized from its precursor, N-acetylneuraminic acid, by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase . It is commonly found in the terminal positions of various glycan chains in mammals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cytidine monophosphate-N-glycoloylneuraminic acid involves the hydroxylation of cytidine monophosphate-N-acetylneuraminic acid. This reaction is catalyzed by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase, which requires cofactors such as NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen . The reaction takes place in the cytosol and involves a complex mechanism .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Cytidine monophosphate-N-glycoloylneuraminic acid primarily undergoes hydroxylation reactions. The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound .

Common Reagents and Conditions

The hydroxylation reaction requires NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen as cofactors . These reagents facilitate the conversion process in the cytosol .

Major Products Formed

The major product formed from the hydroxylation reaction is this compound .

Aplicaciones Científicas De Investigación

Cytidine monophosphate-N-glycoloylneuraminic acid has several scientific research applications:

Chemistry: It is used in the study of glycan structures and their roles in biological processes.

Biology: It is involved in the study of cell-cell communication and immune responses.

Medicine: Research on this compound contributes to understanding diseases related to sialic acid metabolism.

Industry: It is used in the production of glycoproteins and glycolipids for various applications.

Mecanismo De Acción

Cytidine monophosphate-N-glycoloylneuraminic acid exerts its effects by participating in the formation of sialylated glycoproteins and glycolipids. This modification plays a crucial role in cell-cell communication and immune responses . The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound, which is then incorporated into glycan chains .

Comparación Con Compuestos Similares

Similar Compounds

N-acetylneuraminic acid: The precursor of cytidine monophosphate-N-glycoloylneuraminic acid.

N-glycolylneuraminic acid: Another derivative of sialic acid commonly found in mammals.

Uniqueness

This compound is unique due to its specific hydroxylation reaction catalyzed by cytidine monophosphate-N-acetylneuraminic acid hydroxylase . This compound plays a distinct role in the formation of sialylated glycoproteins and glycolipids, which are essential for various biological processes .

Propiedades

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEWKBQADMRCLO-YKNQQZBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N4O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904349 | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98300-80-2 | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098300802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.